molecular formula C20H19N3O2 B7462466 (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone

(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone

Cat. No. B7462466
M. Wt: 333.4 g/mol
InChI Key: DNHBSVHGSHBDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, also known as MMPIP, is a compound that has shown potential as a therapeutic agent for various neurological disorders. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmitter release and neuronal excitability.

Mechanism of Action

(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone acts as a selective antagonist of the mGluR7 receptor, which is predominantly expressed in the central nervous system. mGluR7 plays a crucial role in regulating the release of neurotransmitters such as glutamate and GABA, and its dysfunction has been implicated in the pathophysiology of various neurological disorders. By blocking the activity of mGluR7, this compound modulates the release of these neurotransmitters, thereby improving neuronal function.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the improvement of cognitive function. In animal models, this compound has been found to reduce anxiety-like behaviors, improve working memory, and enhance synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone in lab experiments is its high selectivity for the mGluR7 receptor, which allows for specific modulation of neuronal function. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on (2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone, including the investigation of its potential therapeutic applications in other neurological disorders such as Parkinson's disease and Alzheimer's disease. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of novel mGluR7 antagonists with improved solubility and bioavailability could further enhance the potential of this compound as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown potential as a therapeutic agent for various neurological disorders. Its selective antagonism of the mGluR7 receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and for developing novel therapies for neurological disorders. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of this compound and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone can be synthesized using a multi-step process that involves the coupling of 2-methylmorpholine and 2-pyridin-3-ylquinoline with a suitable linker. The final product is obtained through purification and characterization using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

(2-Methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. In preclinical studies, this compound has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models. Moreover, this compound has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.

properties

IUPAC Name

(2-methylmorpholin-4-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-13-23(9-10-25-14)20(24)17-11-19(15-5-4-8-21-12-15)22-18-7-3-2-6-16(17)18/h2-8,11-12,14H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHBSVHGSHBDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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